Methyl 2-(3-nitropyridin-4-yl)acetate
Overview
Description
Methyl 2-(3-nitropyridin-4-yl)acetate is an organic compound with the molecular formula C8H8N2O4 It is characterized by a nitro group attached to a pyridine ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-nitropyridin-4-yl)acetate typically involves the nitration of pyridine derivatives followed by esterification. One common method includes the reaction of 3-nitropyridine with methyl chloroacetate in the presence of a base such as potassium t-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitropyridin-4-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.
Nucleophiles: Ammonia, amines, or other nucleophiles for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for ester hydrolysis.
Major Products Formed
Reduction: 2-(3-aminopyridin-4-yl)acetate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-nitropyridin-4-yl)acetic acid and methanol.
Scientific Research Applications
Methyl 2-(3-nitropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-nitropyridin-4-yl)acetate depends on its chemical structure and the specific context of its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can also participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-nitropyridin-4-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
3-nitropyridine: Lacks the acetate group but shares the nitro-pyridine core structure.
Methyl 2-(4-nitropyridin-3-yl)acetate: Isomer with the nitro group in a different position on the pyridine ring.
Uniqueness
Methyl 2-(3-nitropyridin-4-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems
Properties
IUPAC Name |
methyl 2-(3-nitropyridin-4-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-9-5-7(6)10(12)13/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDWWXDFBHXRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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